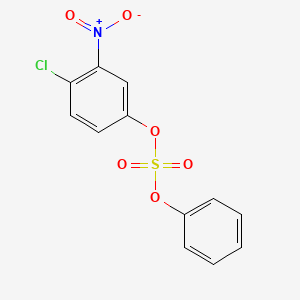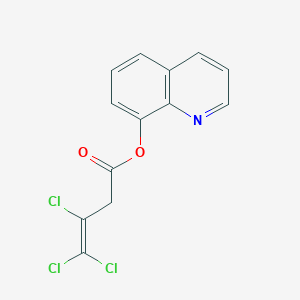![molecular formula C12H15NSe B12526072 Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester CAS No. 830356-08-6](/img/structure/B12526072.png)
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester is a chemical compound with the molecular formula C12H15NSe and a molecular weight of 252.21 g/mol . . It is characterized by the presence of a selenocyanate group attached to a phenyl ring, which is further substituted with a tert-butyl group.
Méthodes De Préparation
The synthesis of Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester typically involves the reaction of 4-(1,1-dimethylethyl)benzyl chloride with potassium selenocyanate in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent oxidation of the selenocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: Organoselenium compounds, including selenocyanates, have been studied for their potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of selenocyanates in treating various diseases, including cancer and inflammatory conditions.
Industry: Selenocyanates are used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester involves the interaction of the selenocyanate group with biological molecules. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular pathways. These reactive species can target specific molecular pathways involved in oxidative stress, inflammation, and cell proliferation, thereby exerting their biological effects.
Comparaison Avec Des Composés Similaires
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester can be compared with other selenocyanates and organoselenium compounds, such as:
Selenocyanic acid, 1,1’-(1,2-ethanediyl) ester: Another selenocyanate compound with different structural features and applications.
This compound: Similar in structure but may have different reactivity and applications.
Propriétés
Numéro CAS |
830356-08-6 |
|---|---|
Formule moléculaire |
C12H15NSe |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)methyl selenocyanate |
InChI |
InChI=1S/C12H15NSe/c1-12(2,3)11-6-4-10(5-7-11)8-14-9-13/h4-7H,8H2,1-3H3 |
Clé InChI |
CYAHPYMJGMFYMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


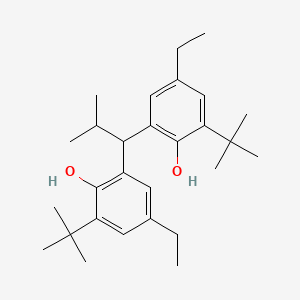
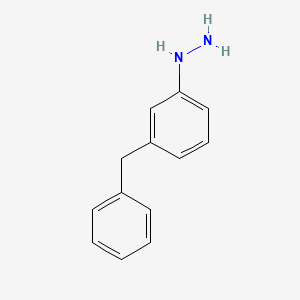
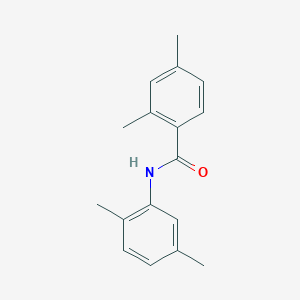

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
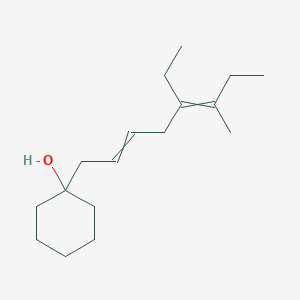
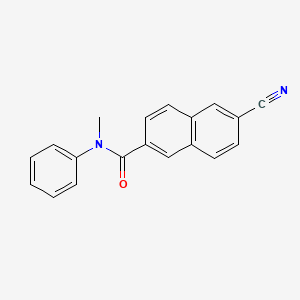
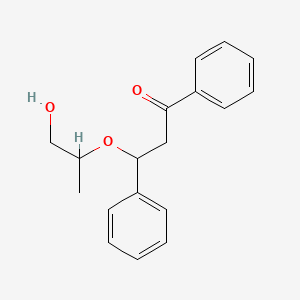
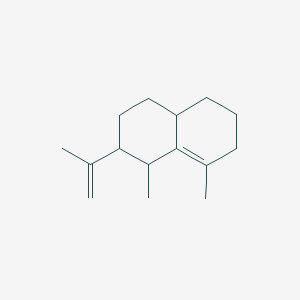
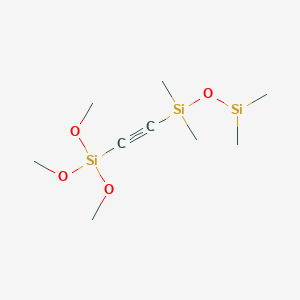
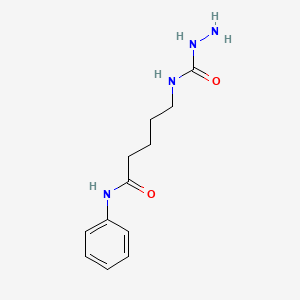
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
